![molecular formula C16H19N3O4S B5461405 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5461405.png)
4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid, also known as SMT19969, is a small molecule compound that has shown promising results in preclinical studies as a potential treatment for gastrointestinal infections caused by Clostridium difficile.
Mechanism of Action
4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid works by inhibiting the function of the bacterial enzyme alanine racemase, which is essential for the synthesis of the bacterial cell wall. By blocking this enzyme, 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid prevents the bacteria from growing and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. In addition, 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is its specificity for alanine racemase, which makes it a promising candidate for the treatment of bacterial infections. However, one limitation of 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.
Future Directions
For research on 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid include clinical trials to evaluate its safety and efficacy in humans, as well as investigations into its potential use in combination with other antibiotics for the treatment of bacterial infections. In addition, further research is needed to determine the optimal dosing and administration schedule for 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid.
Synthesis Methods
The synthesis of 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid involves several steps, including the reaction of piperidine with 4-methylbenzenesulfonyl chloride to form the sulfonylated piperidine intermediate, which is then reacted with imidazole-1-carboxylic acid to yield the final product.
Scientific Research Applications
4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid has been extensively studied in preclinical models of Clostridium difficile infection, where it has been shown to be effective in reducing bacterial burden and improving clinical outcomes. In addition, 4-(1H-imidazol-1-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid has also been investigated for its potential use in other bacterial infections, including those caused by multidrug-resistant organisms.
properties
IUPAC Name |
4-imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-13-2-4-14(5-3-13)24(22,23)19-9-6-16(7-10-19,15(20)21)18-11-8-17-12-18/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAOZQNTMFVFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.